molecular formula C9H16N4O2 B2469562 1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one CAS No. 483291-37-8

1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2469562
CAS No.: 483291-37-8
M. Wt: 212.253
InChI Key: BSNJBNLWLMZOQF-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both imidazolidinone and piperazine moieties. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with imidazolidin-2-one in the presence of a suitable coupling agent. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or acetonitrile to facilitate the process. Catalysts like Lewis acids can also be employed to enhance the reaction efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the compound .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one is unique due to the combination of both imidazolidinone and piperazine rings in its structure.

Properties

IUPAC Name

1-(4-methylpiperazine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-11-4-6-12(7-5-11)9(15)13-3-2-10-8(13)14/h2-7H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNJBNLWLMZOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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